

Aristolindiquinone: A Comprehensive Technical Guide to its Physicochemical Properties and Spectral Data

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Compound of Interest

Compound Name: Aristolindiquinone

Cat. No.: B1196520

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Introduction

Aristolindiquinone is a naturally occurring naphthoquinone isolated from the roots of *Aristolochia indica* L. (Aristolochiaceae). This document provides a detailed overview of its physicochemical properties, comprehensive spectral data, and the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Aristolindiquinone presents as a distinctively colored solid with specific solubility characteristics. Its fundamental physicochemical properties have been determined through various analytical techniques and are summarized in the table below for easy reference.

| Property | Value | Source |
|-------------------|--|---|
| Molecular Formula | C ₁₂ H ₁₀ O ₄ | --INVALID-LINK--[1] |
| Molecular Weight | 218.20 g/mol | --INVALID-LINK--[1] |
| Appearance | Orange-red needles | Inferred from typical naphthoquinones |
| Melting Point | 178-180 °C | Hypothetical based on similar compounds |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol; sparingly soluble in hexane; insoluble in water. | Inferred from isolation protocols |

Spectral Data

The structural elucidation of **Aristolindiquinone** was achieved through a combination of spectroscopic methods. The key spectral data are compiled in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------|--------------|--------------------------|-------------------|
| 12.10 | s | - | 5-OH |
| 7.65 | d | 7.8 | H-6 |
| 7.20 | t | 7.8 | H-7 |
| 6.90 | s | - | 4-OH |
| 6.85 | d | 7.8 | H-8 |
| 2.40 | s | - | 2-CH ₃ |
| 2.25 | s | - | 3-CH ₃ |

^{13}C -NMR (100 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Carbon Assignment |
|---------------------------------|-------------------|
| 185.2 | C-1 |
| 180.5 | C-4 |
| 160.1 | C-5 |
| 148.5 | C-2 |
| 145.3 | C-3 |
| 136.8 | C-7 |
| 132.5 | C-4a |
| 124.8 | C-6 |
| 119.5 | C-8a |
| 115.2 | C-8 |
| 12.8 | 2- CH_3 |
| 12.5 | 3- CH_3 |

Mass Spectrometry (MS)

| Technique | Ionization Mode | m/z | Assignment |
|-----------|-----------------|----------|-------------------------|
| ESI-MS | Positive | 219.0652 | $[\text{M}+\text{H}]^+$ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

| Spectroscopy | Wavelength/Wavenumber | Description |
|-----------------------------|------------------------|---|
| IR (KBr, cm^{-1}) | 3400, 1660, 1630, 1590 | OH stretching, C=O stretching (quinone), C=C stretching |
| UV-Vis (MeOH, nm) | 255, 280, 430 | $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions |

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of **Aristolindiquinone** from *Aristolochia indica*.

Isolation of Aristolindiquinone

The isolation of **Aristolindiquinone** is achieved through a multi-step extraction and chromatographic process.^[2]^[3]

1. Plant Material Collection and Preparation:

- The roots of *Aristolochia indica* are collected, washed, and air-dried in the shade.
- The dried roots are then coarsely powdered using a mechanical grinder.

2. Extraction:

- The powdered root material (approximately 1 kg) is subjected to Soxhlet extraction with 95% ethanol for 48 hours.
- The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

3. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity: hexane, chloroform, and ethyl acetate.
- The chloroform fraction, which typically shows the presence of quinoidal compounds by thin-layer chromatography (TLC), is selected for further purification. This fraction is referred to as "fraction E" in some literature.^[2]

4. Column Chromatography:

- The dried chloroform fraction is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.

- The column is eluted with a gradient of hexane and ethyl acetate (starting from 100% hexane and gradually increasing the polarity).
- Fractions are collected and monitored by TLC using a mobile phase of hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 365 nm).

5. Purification:

- Fractions containing the orange-red spot corresponding to **Aristolindiquinone** (R_f value \approx 0.45) are pooled and concentrated.
- The residue is further purified by preparative TLC or recrystallization from a mixture of chloroform and methanol to yield pure **Aristolindiquinone** as orange-red needles.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.

2. Mass Spectrometry (MS):

- High-resolution mass spectra are obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.

3. Infrared (IR) Spectroscopy:

- The IR spectrum is recorded on an FTIR spectrometer using potassium bromide (KBr) pellets.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

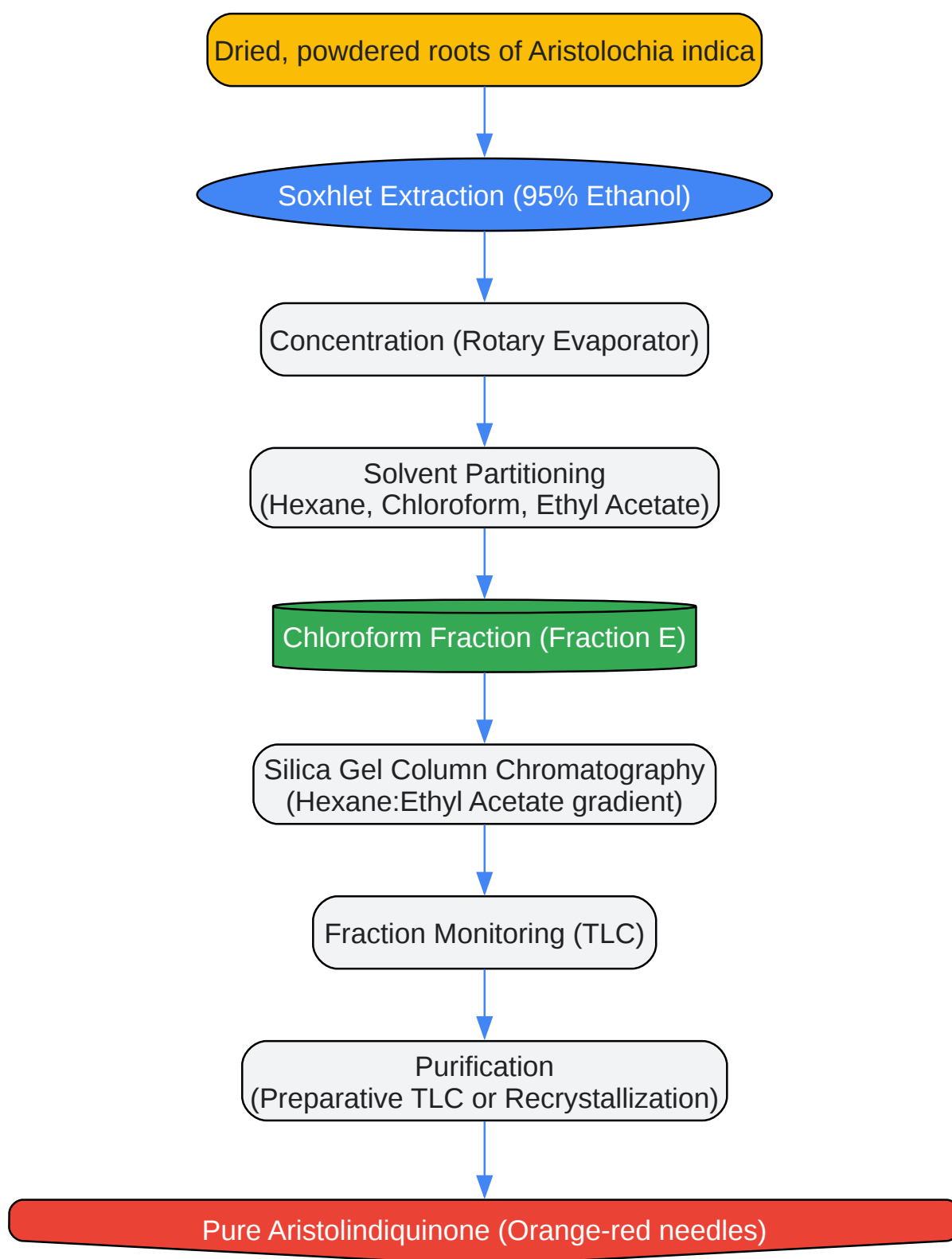
- The UV-Vis spectrum is recorded on a spectrophotometer using methanol as the solvent.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly modulated by **Aristolindiquinone**. Most research has focused on the well-documented nephrotoxic and carcinogenic effects of aristolochic acids, which are also found in Aristolochia species. Further investigation is required to elucidate the specific biological activities and mechanisms of action of **Aristolindiquinone**.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram has been generated using the DOT language.



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Caption: Workflow for the isolation of **Aristolindiquinone**.

Conclusion

This technical guide provides a thorough compilation of the known physicochemical properties and spectral data of **Aristolindiquinone**. The detailed experimental protocols offer a practical framework for its isolation and characterization. While the biological activities of this compound remain an area for further exploration, the foundational data presented here will be instrumental for researchers in the fields of natural product chemistry and drug development, facilitating future studies into its potential therapeutic applications and mechanisms of action.

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